molecular formula C21H31N3O3S2 B2901802 4-isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 954701-74-7

4-isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2901802
CAS No.: 954701-74-7
M. Wt: 437.62
InChI Key: UBBXUTWBNALLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. Its molecular structure incorporates several privileged pharmacophores, including a benzenesulfonamide group, a 4-methylpiperazine moiety, and a thiophene heterocycle. The benzenesulfonamide group is a common feature in many biologically active molecules and drugs, particularly those designed to function as enzyme inhibitors . The 4-methylpiperazine unit is frequently employed in drug design to optimize solubility and pharmacokinetic properties, while also contributing to target binding affinity . The thiophene ring, a versatile heteroaromatic system, is often utilized as a bioisostere for phenyl or other heterocyclic rings to modulate electronic properties and interaction with biological targets . Compounds featuring piperazine and sulfonamide groups linked by a carbon chain have been investigated for their potential to interact with various biological targets. For instance, structurally related sulfonamide compounds have been studied as selective antagonists for neurotransmitter receptors , and similar molecular frameworks are explored in patents for their potential effects on intracellular receptors and metabolic diseases . This suggests that this compound may serve as a valuable chemical tool or starting point in research areas such as neuroscience, oncology, and endocrinology. Researchers can leverage this compound for probing novel biological pathways, structure-activity relationship (SAR) studies, and as a building block in the development of new therapeutic candidates. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S2/c1-17(2)15-27-19-4-6-20(7-5-19)29(25,26)22-14-21(18-8-13-28-16-18)24-11-9-23(3)10-12-24/h4-8,13,16-17,21-22H,9-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBXUTWBNALLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core piperazine ring. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the sulfonamide bond. The isobutoxy group is usually introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: : The isobutoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Nucleophiles like alkyl halides or alcohols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonic acids, sulfonyl chlorides.

  • Reduction: : Piperazine derivatives.

  • Substitution: : Isobutoxy derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a useful intermediate in the creation of pharmaceuticals and other organic compounds.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to create drugs for treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The piperazine ring can interact with biological membranes, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Benzene) Amine Side Chain Molecular Weight Key Features
4-Isobutoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide 4-isobutoxy 4-methylpiperazinyl, thiophen ~427.5* High lipophilicity, bulky group
4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide 4-chloro Dimethylamino, thiophen 344.9 Smaller, polar chloro substituent
3-Fluoro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide 3-fluoro-4-methoxy 4-methylpiperazinyl, thiophen 413.5 Electron-withdrawing fluoro, methoxy

*Calculated based on molecular formula (C₁₉H₂₇N₃O₃S₂).

Key Observations :

Electron-withdrawing groups (e.g., fluoro in ) may stabilize the sulfonamide’s negative charge, affecting binding to cationic enzyme active sites.

Amine Side Chain Modifications: 4-Methylpiperazinyl (target compound and ) vs. dimethylamino (): Piperazine’s tertiary nitrogen and methyl group improve solubility and metabolic stability compared to dimethylamine . The thiophen-3-yl group is conserved across analogues, suggesting its role in target engagement (e.g., via hydrophobic or aromatic interactions) .

Research Findings and Limitations

  • Spectroscopic Confirmation : IR and NMR data (e.g., absence of C=O bands, presence of S=O stretches at ~1250 cm⁻¹) would confirm the sulfonamide structure, as demonstrated for analogues .
  • Data Gaps: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation and known sulfonamide pharmacology.

Q & A

Q. Key intermediates :

4-Isobutoxybenzenesulfonyl chloride (core sulfonamide precursor).

2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine (amine intermediate for coupling).

Optimization : Use polar aprotic solvents (e.g., DMF) for sulfonylation and monitor reaction progress via TLC or HPLC .

(Basic) How can researchers optimize the purification of this compound to achieve high yields and purity?

  • Recrystallization : Employ solvent pairs like ethanol/water or ethyl acetate/hexane to remove unreacted starting materials.
  • Column Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate stereoisomers or byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity assessment (>95%) .

Critical Note : Adjust pH during aqueous workup to prevent decomposition of the piperazine moiety .

(Basic) What analytical techniques are most effective for confirming the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Verify integration ratios for thiophene protons (δ 6.8–7.5 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm).
    • ¹³C NMR : Confirm sulfonamide carbonyl resonance (~110–120 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion).
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

(Advanced) How can molecular docking studies be designed to elucidate its interaction with biological targets?

  • Target Selection : Prioritize receptors with known sulfonamide affinity (e.g., carbonic anhydrases, GPCRs).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite, incorporating flexibility for the piperazine and thiophene groups.
  • Validation : Cross-reference with experimental binding data (e.g., surface plasmon resonance [SPR] for kinetics, Kd values) .
  • Parameters : Include solvation effects and protonation states of the piperazine nitrogen at physiological pH .

(Advanced) What strategies resolve stereochemical challenges during synthesis?

  • Chiral Chromatography : Utilize chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers of the ethyl-linked intermediate .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereoselective alkylation or amination steps.
  • Dynamic Resolution : Leverage kinetic control in coupling reactions to favor the desired diastereomer .

(Advanced) How should researchers address conflicting bioactivity data across assay systems?

  • Orthogonal Assays : Validate results using SPR (binding affinity), fluorescence polarization (target engagement), and cell-based assays (functional activity) .
  • Solubility Check : Measure solubility in assay buffers (e.g., PBS with DMSO ≤1%) to exclude artifacts from aggregation.
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Protein Binding : Assess serum protein binding (e.g., via ultrafiltration) to explain discrepancies between in vitro and in vivo data .

(Advanced) What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Analog Synthesis : Systematically modify the isobutoxy group, piperazine substituents, or thiophene ring.
  • Biological Profiling : Test analogs against a panel of targets (e.g., kinases, ion channels) to identify selectivity trends.
  • Computational Models : Develop 3D-QSAR models using CoMFA or CoMSIA to predict activity cliffs .

(Advanced) How can researchers investigate metabolic stability and degradation pathways?

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-HRMS.
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Stability Studies : Monitor compound integrity in buffer (pH 1–10) and plasma at 37°C over 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.